N~1~,N~1~-diethyl-N~4~-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide
Description
N~1~,N~1~-diethyl-N~4~-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with diethyl groups and a thiadiazole moiety
Properties
IUPAC Name |
1-N,1-N-diethyl-4-N-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N5O2S/c1-4-18(5-2)14(21)19-8-6-11(7-9-19)12(20)15-13-17-16-10(3)22-13/h11H,4-9H2,1-3H3,(H,15,17,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDEAEAPUXSEAOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1,N~1~-diethyl-N~4~-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting hydrazine derivatives with carbon disulfide or thiocyanates under basic conditions.
Piperidine Ring Substitution: The piperidine ring is substituted with diethyl groups through alkylation reactions using diethylamine and suitable alkylating agents.
Coupling Reaction: The final step involves coupling the thiadiazole moiety with the substituted piperidine ring using coupling reagents like carbodiimides or phosphonium salts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
N~1~,N~1~-diethyl-N~4~-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, amines, and thiols under various conditions depending on the desired substitution.
Major Products
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Amines.
Substitution Products: Various substituted piperidine derivatives.
Scientific Research Applications
N~1~,N~1~-diethyl-N~4~-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic activities.
Mechanism of Action
The mechanism of action of N1,N~1~-diethyl-N~4~-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N,N-Diethyl-3-methylbenzamide (DEET): A well-known insect repellent with a similar diethylamide structure.
N,N-Dimethyl-1,3-propanediamine: A compound with similar amine functionality but different structural features.
Uniqueness
N~1~,N~1~-diethyl-N~4~-(5-methyl-1,3,4-thiadiazol-2-yl)piperidine-1,4-dicarboxamide is unique due to the presence of both a piperidine ring and a thiadiazole moiety, which imparts distinct chemical and biological properties. Its combination of structural features makes it a versatile compound for various applications in research and industry.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
